7-Trifluoromethyl-benzo[d]isoxazol-3-ylamine
Description
Properties
IUPAC Name |
7-(trifluoromethyl)-1,2-benzoxazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)5-3-1-2-4-6(5)14-13-7(4)12/h1-3H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZYYENSQAOYKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)ON=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444701 | |
| Record name | 7-Trifluoromethyl-benzo[d]isoxazol-3-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
229623-52-3 | |
| Record name | 7-Trifluoromethyl-benzo[d]isoxazol-3-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Trifluoromethyl-benzo[d]isoxazol-3-ylamine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 7-trifluoromethyl-1,2-benzisoxazole and an amine source.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to facilitate the formation of the desired product.
Purification: The final product is purified through techniques such as recrystallization or chromatography to achieve the desired purity level.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and other equipment designed for large-scale chemical synthesis. The process involves careful monitoring of reaction parameters to ensure consistent quality and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 7-Trifluoromethyl-benzo[d]isoxazol-3-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various electrophilic and nucleophilic substitution reactions can be performed using appropriate reagents and conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
7-Trifluoromethyl-benzo[d]isoxazol-3-ylamine has several scientific research applications across various fields:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in chemical research.
Biology: It serves as a tool in biological studies to investigate the effects of trifluoromethyl groups on biological systems.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 7-Trifluoromethyl-benzo[d]isoxazol-3-ylamine exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with various enzymes and receptors, leading to biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 7-Trifluoromethyl-benzo[d]isoxazol-3-ylamine with key analogs, focusing on substituent effects, physicochemical properties, and applications.
Structural and Substituent Analysis
| Compound Name | CAS Number | Substituent (Position) | Molecular Formula | Similarity Score* |
|---|---|---|---|---|
| This compound | 229623-52-3 | -CF₃ (7) | C₈H₅F₃N₂O | 1.00 (Reference) |
| 6-Fluorobenzo[d]isoxazol-3-ylamine | 177995-38-9 | -F (6) | C₇H₅FN₂O | 0.85 |
| 5-Bromobenzo[d]isoxazol-3-ylamine | 455280-00-9 | -Br (5) | C₇H₅BrN₂O | 0.86 |
| 6-Phenylbenzo[d]isoxazol-3-amine | 268734-42-5 | -Ph (6) | C₁₃H₁₀N₂O | 0.95 |
| 5-Methylbenzo[d]isoxazol-3-amine | 89976-56-7 | -CH₃ (5) | C₈H₈N₂O | 1.00 |
Physicochemical Properties
- This compound: Limited data on melting point or solubility, but the -CF₃ group typically enhances thermal stability and reduces polarity. Predicted solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the amine group .
- 5-Bromobenzo[d]isoxazol-3-ylamine: Melting point = 245–249°C; soluble in methanol and dichloromethane . Bromine’s electron-withdrawing nature may reduce solubility compared to -CF₃ analogs.
- 6-Fluorobenzo[d]isoxazol-3-ylamine : Fluorine’s electronegativity increases resistance to oxidative degradation but may lower lipophilicity relative to -CF₃ .
Key Research Findings
Substituent Position Matters : Substitution at the 7-position (vs. 5- or 6-) alters steric hindrance and electronic effects. For example, 6-phenyl substitution (similarity score 0.95) retains near-identical core reactivity but introduces steric bulk .
Halogen vs. Fluorinated Groups : Bromine increases molecular weight and polarizability, while -CF₃ improves metabolic stability and membrane permeability .
Synthetic Versatility : The amine group at the 3-position enables functionalization (e.g., acylation, alkylation), common in derivatization workflows for lead optimization .
Biological Activity
7-Trifluoromethyl-benzo[d]isoxazol-3-ylamine (CAS No. 229623-52-3) is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- Molecular Weight : 202.13 g/mol
- Chemical Structure : The compound features a trifluoromethyl group attached to a benzo[d]isoxazole ring, with an amine group at the 3-position.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity, which may facilitate better membrane penetration and binding to target proteins.
Key Mechanisms Include:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that play crucial roles in various biological pathways.
- Receptor Modulation : It may interact with neurotransmitter receptors, potentially influencing signaling pathways related to mood and cognition.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains.
- Antitumor Activity : Some derivatives of benzo[d]isoxazole compounds have demonstrated cytotoxic effects against cancer cell lines, indicating potential applications in oncology.
- Neuroprotective Effects : There is emerging evidence that compounds in this class may protect neuronal cells from oxidative stress.
Antimicrobial Studies
A study evaluated the antimicrobial activity of several derivatives, including this compound, against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values were recorded, showing promising results compared to standard treatments.
| Compound | MIC (μM) | IC (μM) |
|---|---|---|
| This compound | 0.09 | 11.1 ± 1.8 |
| Standard (Isoniazid) | 0.2 | — |
This table illustrates that while the compound shows moderate activity, it may still be less effective than traditional antibiotics like Isoniazid.
Antitumor Activity
In vitro studies have demonstrated that certain derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally similar to this compound showed IC values ranging from 1 µM to over 100 µM depending on the specific cell line tested.
Neuroprotection
Research into neuroprotective effects has indicated that compounds with similar structures can reduce apoptosis in neuronal cells exposed to oxidative stressors. These findings suggest potential therapeutic applications in neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-trifluoromethyl-benzo[d]isoxazol-3-ylamine, and how can reaction efficiency be improved?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, phosphazene intermediates (e.g., tetrachloromonospirophosphazenes) can react with diamines in THF under inert conditions, using triethylamine (EtN) as a base to neutralize HCl byproducts. Reaction progress should be monitored via thin-layer chromatography (TLC), followed by purification via column chromatography . Optimization may involve adjusting molar ratios (e.g., 1:1.2 for diamine:phosphazene) or extending reaction times to 72 hours for complete conversion .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of H/C NMR to confirm the trifluoromethyl group’s presence (δ ~110-120 ppm for CF) and the isoxazole ring’s aromatic protons. Mass spectrometry (MS) can verify molecular weight (e.g., [M+H] at m/z 233.1). X-ray crystallography (if single crystals are obtained) provides definitive stereochemical confirmation, as demonstrated for analogous phosphazene derivatives in supplementary crystallographic data .
Q. What are the critical stability considerations for storing this compound?
- Methodological Answer : The compound is likely sensitive to moisture and light due to its isoxazole and amine functionalities. Store under argon at –20°C in amber vials. Stability tests under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) should be conducted, with HPLC monitoring for degradation products like hydrolyzed amines or oxidized intermediates .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The CF group deactivates the aromatic ring, reducing electrophilic substitution reactivity. However, it enhances stability in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Use bulky ligands like tris-o-furylphosphine (tfp) to prevent side reactions, and optimize solvent polarity (e.g., 1,4-dioxane/water mixtures) to balance reaction rates and byproduct formation .
Q. What strategies resolve contradictions in reported spectroscopic data for derivatives of this compound?
- Methodological Answer : Discrepancies in NMR shifts may arise from solvent effects or impurities. Compare data across deuterated solvents (DMSO-d vs. CDCl) and validate with high-resolution MS (HRMS). For conflicting X-ray results, reanalyze crystallographic parameters (e.g., R-factors, thermal displacement ellipsoids) to confirm structural assignments .
Q. How can computational chemistry predict the compound’s interaction with biological targets?
- Methodological Answer : Perform density functional theory (DFT) calculations to model the compound’s electrostatic potential surface, focusing on the amine group’s nucleophilicity and CF-induced hydrophobic effects. Molecular docking (e.g., AutoDock Vina) against enzyme active sites (e.g., kinases or GPCRs) can prioritize in vitro assays .
Q. What experimental designs mitigate side reactions during functionalization of the isoxazole ring?
- Methodological Answer : Protect the amine group with tert-butyloxycarbonyl (t-Boc) before functionalizing the isoxazole. Use mild oxidants (e.g., m-CPBA) for epoxidation and monitor reaction progress via in-situ IR to detect carbonyl intermediates. For regioselective substitutions, employ directing groups (e.g., pyridinyl) in palladium-mediated C–H activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
